3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one
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Overview
Description
3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system that includes pyrrolo, thieno, and pyrimidine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 2-aminothiophene derivatives with α,β-unsaturated carbonyl compounds can lead to the formation of the thieno[2,3-d]pyrimidine core .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to downstream effects such as apoptosis in cancer cells or inhibition of microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share a similar core structure and have been studied for their biological activities.
Pyrrolo[2,3-d]pyrimidines: Another class of compounds with a related scaffold, known for their potential as kinase inhibitors.
Uniqueness
3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one stands out due to its unique combination of structural features, which can be tailored for specific applications through chemical modifications. This versatility makes it a valuable compound for diverse research areas .
Properties
Molecular Formula |
C15H12N2OS |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-phenyl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
InChI |
InChI=1S/C15H12N2OS/c18-15-13-11(10-5-2-1-3-6-10)9-19-14(13)16-12-7-4-8-17(12)15/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
RWGVSPYCNFLJRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C1 |
Origin of Product |
United States |
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